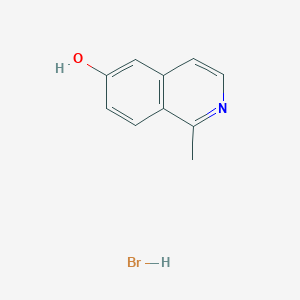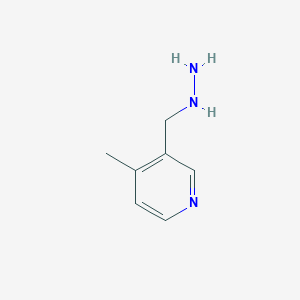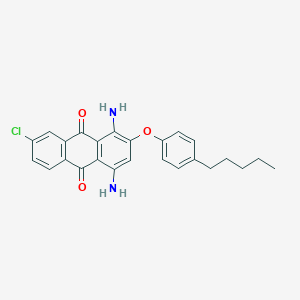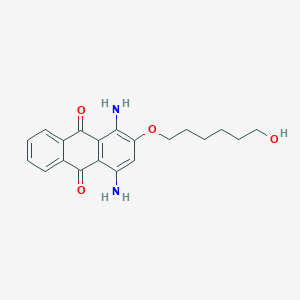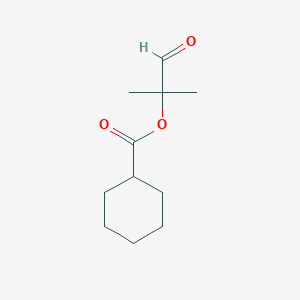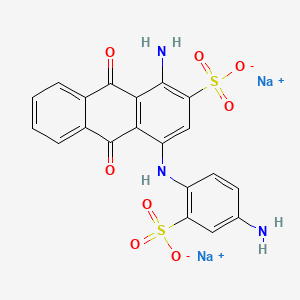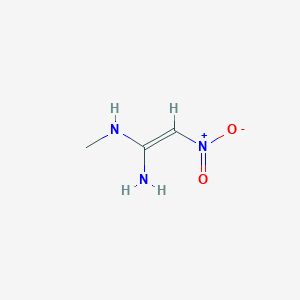![molecular formula C18H14F3N3O B13141084 N-{[3-(Trifluoromethoxy)phenyl]methyl}[3,4'-bipyridin]-5-amine CAS No. 821784-76-3](/img/structure/B13141084.png)
N-{[3-(Trifluoromethoxy)phenyl]methyl}[3,4'-bipyridin]-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[3-(Trifluoromethoxy)phenyl]methyl}[3,4’-bipyridin]-5-amine is a compound that has garnered interest in various fields due to its unique chemical structure and properties. The presence of the trifluoromethoxy group imparts distinct characteristics, making it valuable in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3-(Trifluoromethoxy)phenyl]methyl}[3,4’-bipyridin]-5-amine typically involves the Suzuki–Miyaura coupling reaction. This reaction is known for its mild and functional group-tolerant conditions, making it suitable for forming carbon-carbon bonds . The process involves the use of organoboron reagents and palladium catalysts to facilitate the coupling of the trifluoromethoxyphenyl group with the bipyridin moiety .
Industrial Production Methods
Industrial production of this compound may involve scaling up the Suzuki–Miyaura coupling reaction. The use of innovative trifluoromethoxylation reagents has made the synthesis of such compounds more accessible . These reagents help in the efficient introduction of the trifluoromethoxy group, which is otherwise challenging due to the volatility and handling difficulties of traditional reagents .
Chemical Reactions Analysis
Types of Reactions
N-{[3-(Trifluoromethoxy)phenyl]methyl}[3,4’-bipyridin]-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
N-{[3-(Trifluoromethoxy)phenyl]methyl}[3,4’-bipyridin]-5-amine has several scientific research applications:
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Mechanism of Action
The mechanism by which N-{[3-(Trifluoromethoxy)phenyl]methyl}[3,4’-bipyridin]-5-amine exerts its effects involves interactions with molecular targets and pathways. The trifluoromethoxy group enhances the compound’s lipophilicity and stability, allowing it to interact effectively with biological membranes and proteins . These interactions can modulate various biochemical pathways, making the compound valuable in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: This compound also contains trifluoromethyl groups and is used extensively in promoting organic transformations.
Uniqueness
N-{[3-(Trifluoromethoxy)phenyl]methyl}[3,4’-bipyridin]-5-amine is unique due to the presence of both the trifluoromethoxy group and the bipyridin moiety. This combination imparts distinct chemical and physical properties, making it valuable in various research and industrial applications .
Properties
CAS No. |
821784-76-3 |
|---|---|
Molecular Formula |
C18H14F3N3O |
Molecular Weight |
345.3 g/mol |
IUPAC Name |
5-pyridin-4-yl-N-[[3-(trifluoromethoxy)phenyl]methyl]pyridin-3-amine |
InChI |
InChI=1S/C18H14F3N3O/c19-18(20,21)25-17-3-1-2-13(8-17)10-24-16-9-15(11-23-12-16)14-4-6-22-7-5-14/h1-9,11-12,24H,10H2 |
InChI Key |
XQDOAIXICYJWPF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)CNC2=CN=CC(=C2)C3=CC=NC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


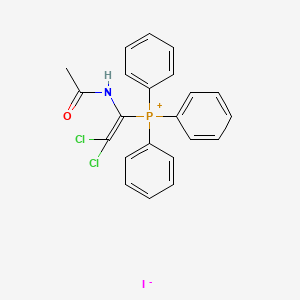
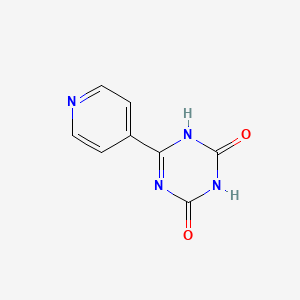
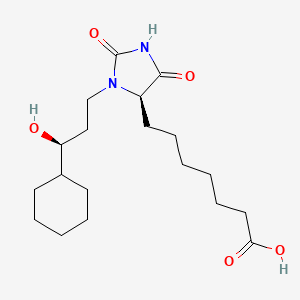
![7-(3-Hydroxypropyl)benzo[c][1,2]oxaborol-1(3h)-ol](/img/structure/B13141017.png)
